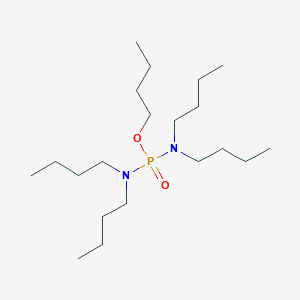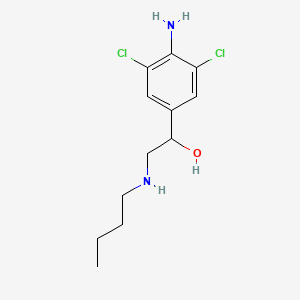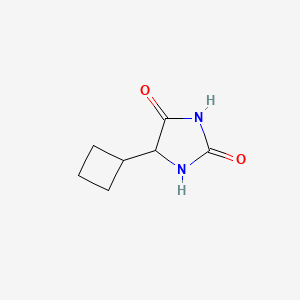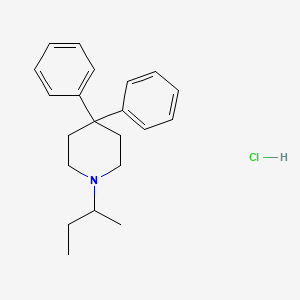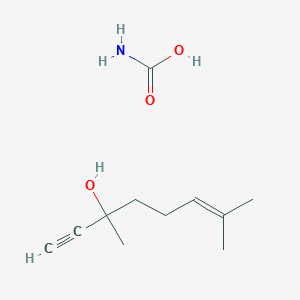
Carbamic acid;3,7-dimethyloct-6-en-1-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Carbamic acid;3,7-dimethyloct-6-en-1-yn-3-ol is synthesized by ethynylation of methylheptenone with acetylene in the presence of potassium hydroxide and liquid ammonia . This method involves the reaction of methylheptenone with acetylene under specific conditions to produce the desired compound.
Analyse Des Réactions Chimiques
Carbamic acid;3,7-dimethyloct-6-en-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
Carbamic acid;3,7-dimethyloct-6-en-1-yn-3-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of Carbamic acid;3,7-dimethyloct-6-en-1-yn-3-ol involves its interaction with molecular targets and pathways in biological systems. The compound’s antibacterial activity is believed to be due to its ability to disrupt bacterial cell membranes, leading to cell death . Additionally, its fragrance properties are due to its interaction with olfactory receptors in the human nose, which triggers the perception of pleasant smells .
Comparaison Avec Des Composés Similaires
Carbamic acid;3,7-dimethyloct-6-en-1-yn-3-ol is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Citronellol: Another monoterpene alcohol with a similar floral aroma.
Linalool: A compound with a similar structure but different fragrance properties.
Nerolidol: A sesquiterpene alcohol with similar uses in the fragrance industry. The uniqueness of this compound lies in its specific combination of fragrance properties and antibacterial activity, making it valuable in both the fragrance and medical industries.
Propriétés
Numéro CAS |
38104-26-6 |
|---|---|
Formule moléculaire |
C11H19NO3 |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
carbamic acid;3,7-dimethyloct-6-en-1-yn-3-ol |
InChI |
InChI=1S/C10H16O.CH3NO2/c1-5-10(4,11)8-6-7-9(2)3;2-1(3)4/h1,7,11H,6,8H2,2-4H3;2H2,(H,3,4) |
Clé InChI |
RHJYFIKQGYOEHN-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(C)(C#C)O)C.C(=O)(N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


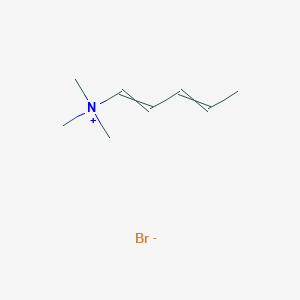

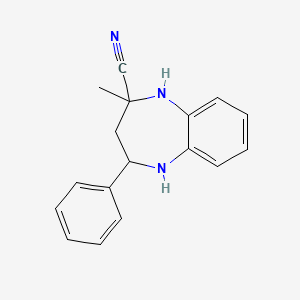
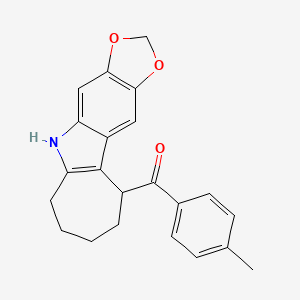
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14669769.png)


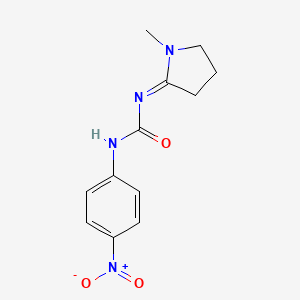
![3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B14669787.png)
